molecular formula C21H27NO6 B1141927 (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt CAS No. 123671-95-4

(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt

Cat. No.: B1141927
CAS No.: 123671-95-4
M. Wt: 389.44
InChI Key:
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Description

(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzopyran ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the propylamino group: This step often involves nucleophilic substitution reactions where a propylamine is introduced to the benzopyran core.

    Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like methyl iodide.

    Resolution of enantiomers: The chiral centers are resolved using chiral catalysts or by forming diastereomeric salts with chiral acids.

    Formation of the mandelate salt: The final step involves reacting the free base with mandelic acid to form the salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt: has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt: can be compared with other similar compounds, such as:

    (±)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL: The racemic mixture of the compound.

    ®-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL: The single enantiomer with different stereochemistry.

    (S)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL: The other enantiomer with opposite stereochemistry.

The uniqueness of This compound lies in its specific stereochemistry, which can result in distinct biological and chemical properties compared to its racemic or other enantiomeric forms.

Properties

IUPAC Name

2-hydroxy-2-phenylacetic acid;(3R,4R)-6-methoxy-3-(propylamino)-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.C8H8O3/c1-3-6-14-11-8-17-12-5-4-9(16-2)7-10(12)13(11)15;9-7(8(10)11)6-4-2-1-3-5-6/h4-5,7,11,13-15H,3,6,8H2,1-2H3;1-5,7,9H,(H,10,11)/t11-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUDDTZDNFTZOZ-LOCPCMAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1COC2=C(C1O)C=C(C=C2)OC.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1COC2=C([C@H]1O)C=C(C=C2)OC.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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